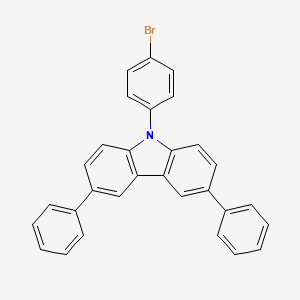
9-(4-Bromophenyl)-3,6-diphenyl-9H-carbazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
9-(4-Bromophenyl)-3,6-diphenyl-9H-carbazole is an organic compound that belongs to the carbazole family Carbazoles are heterocyclic aromatic compounds known for their diverse applications in organic electronics, pharmaceuticals, and materials science
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 9-(4-Bromophenyl)-3,6-diphenyl-9H-carbazole typically involves the use of palladium-catalyzed cross-coupling reactions. One common method is the Suzuki-Miyaura coupling reaction, which involves the reaction of 9H-carbazole with 4-bromophenylboronic acid in the presence of a palladium catalyst and a base . The reaction is usually carried out in an organic solvent such as toluene or dimethylformamide at elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve similar palladium-catalyzed cross-coupling reactions on a larger scale. The choice of solvent, catalyst, and reaction conditions can be optimized to maximize yield and purity. Additionally, purification techniques such as recrystallization or chromatography may be employed to obtain the final product.
Análisis De Reacciones Químicas
Types of Reactions
9-(4-Bromophenyl)-3,6-diphenyl-9H-carbazole undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carbazole derivatives.
Reduction: Reduction reactions can be used to modify the bromine or phenyl groups.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carbazole-3,6-dione, while substitution reactions can produce various functionalized carbazole derivatives.
Aplicaciones Científicas De Investigación
9-(4-Bromophenyl)-3,6-diphenyl-9H-carbazole has several scientific research applications:
Organic Electronics: It is used as a building block for organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs).
Pharmaceuticals: The compound serves as an intermediate in the synthesis of various pharmaceutical agents.
Materials Science: It is used in the development of advanced materials with specific electronic and optical properties.
Mecanismo De Acción
The mechanism of action of 9-(4-Bromophenyl)-3,6-diphenyl-9H-carbazole involves its interaction with molecular targets through its aromatic and bromine-containing structure. The compound can participate in π-π stacking interactions and hydrogen bonding, which are crucial for its function in organic electronics and materials science .
Comparación Con Compuestos Similares
Similar Compounds
9-Phenylcarbazole: Lacks the bromine atom, resulting in different reactivity and applications.
3,6-Dibromocarbazole: Contains two bromine atoms, leading to increased reactivity in substitution reactions.
4-Bromotriphenylamine: Similar bromine-containing aromatic compound with different electronic properties.
Uniqueness
9-(4-Bromophenyl)-3,6-diphenyl-9H-carbazole is unique due to its specific combination of bromine and phenyl groups, which confer distinct electronic and chemical properties. This makes it particularly valuable in applications requiring precise control over molecular interactions and reactivity.
Propiedades
Fórmula molecular |
C30H20BrN |
|---|---|
Peso molecular |
474.4 g/mol |
Nombre IUPAC |
9-(4-bromophenyl)-3,6-diphenylcarbazole |
InChI |
InChI=1S/C30H20BrN/c31-25-13-15-26(16-14-25)32-29-17-11-23(21-7-3-1-4-8-21)19-27(29)28-20-24(12-18-30(28)32)22-9-5-2-6-10-22/h1-20H |
Clave InChI |
WOOAKXXQTAVKGL-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)C2=CC3=C(C=C2)N(C4=C3C=C(C=C4)C5=CC=CC=C5)C6=CC=C(C=C6)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















